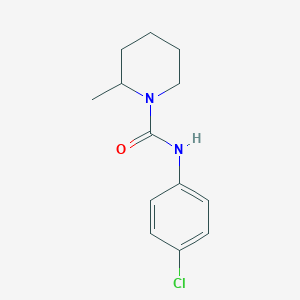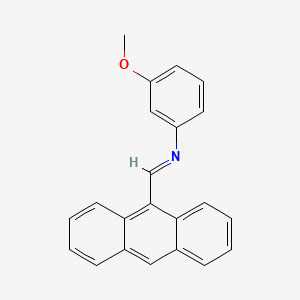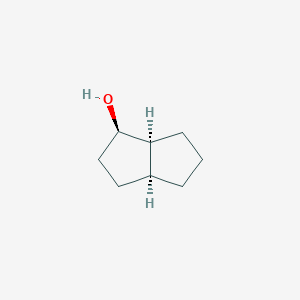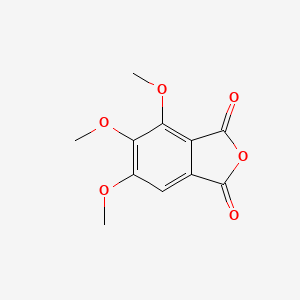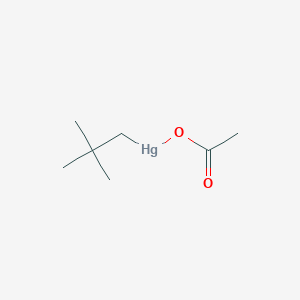
4-Morpholino-2,3,5,6-tetrachloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholino-2,3,5,6-tetrachloropyridine is a chemical compound with the molecular formula C9H8Cl4N2O and a molecular weight of 301.989 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of four chlorine atoms and a morpholine group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with morpholine. One common method includes the use of an aprotic solvent to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine, sodium methoxide, and potassium thiolate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with morpholine yields this compound, while coupling reactions can produce a variety of biaryl compounds .
Scientific Research Applications
4-Morpholino-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholino-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The presence of chlorine atoms and the morpholine group enhances its reactivity towards nucleophiles, allowing it to participate in substitution and coupling reactions. The exact molecular pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-Morpholino-2,3,5,6-tetrachloropyridine can be compared with other chlorinated pyridine derivatives, such as:
2,3,5,6-Tetrachloropyridine: Lacks the morpholine group, making it less reactive towards nucleophiles.
Pentachloropyridine: Contains an additional chlorine atom, which can influence its reactivity and applications.
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine:
Properties
CAS No. |
2176-66-1 |
|---|---|
Molecular Formula |
C9H8Cl4N2O |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
4-(2,3,5,6-tetrachloropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H8Cl4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2 |
InChI Key |
CLAYESCJQCKOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
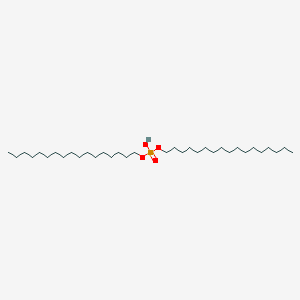
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)

